molecular formula C14H15FN2O2S B3005979 4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide CAS No. 941966-69-4

4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide

Cat. No. B3005979
CAS RN: 941966-69-4
M. Wt: 294.34
InChI Key: WDKOALZPROEJPS-UHFFFAOYSA-N
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Description

The compound "4-((4-fluorophenyl)thio)-N-(5-methylisoxazol-3-yl)butanamide" is a synthetic molecule that appears to be related to various research efforts in the development of pharmacologically active agents. The papers provided discuss similar compounds with different substituents and their biological activities, such as antitumor properties, urease inhibition, lipoxygenase inhibition, and gastric acid antisecretory activity . These studies highlight the significance of the structural modifications on the biological activities of these compounds.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been achieved through modifications to the Jacobsen cyclization process, which allowed the production of pure samples of target compounds . Similarly, the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involved a multi-step process including the transformation of indole-based acid into various intermediates and final nucleophilic substitution reactions . Another study describes the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives through a sequence of conversions from organic acids to esters, hydrazides, and oxadiazol-2-thiols, followed by a reaction with 4-bromobutanamide .

Molecular Structure Analysis

The molecular structure of a related compound, 4-[4-(4-fluorophenyl)-2-methyl-5-oxo-2,5-dihydroisoxazol-3-yl]-1-methylpyridinium iodide, was determined through X-ray crystallography as part of a study on MAPK inhibitors . The study revealed the presence of regioisomers and provided insights into the unexpected formation of one isomer due to a rearrangement process. This highlights the importance of molecular structure analysis in understanding the behavior and potential biological activity of such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For instance, the Jacobsen cyclization and subsequent modifications are key steps in the synthesis of fluorinated benzothiazoles with potent cytotoxic properties . The nucleophilic substitution reactions used to create novel indole-based oxadiazole scaffolds are also significant for the resulting urease inhibitory activity . These reactions demonstrate the complexity and precision required in the synthesis of bioactive molecules.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "this compound," they do provide information on related compounds. For example, the antitumor benzothiazoles exhibit potent cytotoxicity in certain human breast cell lines and possess a biphasic dose-response relationship . The indole-based oxadiazole scaffolds show potent urease inhibitory activity and mild cytotoxicity towards cell membranes, suggesting a favorable therapeutic profile . These properties are essential for the development of these compounds as therapeutic agents.

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S/c1-10-9-13(17-19-10)16-14(18)3-2-8-20-12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKOALZPROEJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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